molecular formula C20H17FN4O B2910950 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide CAS No. 1280844-05-4

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide

Cat. No.: B2910950
CAS No.: 1280844-05-4
M. Wt: 348.381
InChI Key: AUUCMAWDAMQQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a cyano group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole core, followed by subsequent functionalization to introduce the cyano and fluorophenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as an insecticide or pesticide due to its ability to interact with specific biological targets in pests.

Medicine: In the medical field, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in binding to these targets, leading to the desired biological or chemical outcomes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound shares a similar pyrazole core and cyano group but has additional phenyl groups.

  • Flupyrimin analogs: These compounds also contain pyrazole subunits and are used as potential insecticides.

Uniqueness: N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide stands out due to its specific combination of functional groups, which can lead to unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c21-17-9-6-15(7-10-17)8-11-20(26)24-19(12-22)16-13-23-25(14-16)18-4-2-1-3-5-18/h1-7,9-10,13-14,19H,8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUCMAWDAMQQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.